molecular formula C18H15BrN2O2 B5642744 2-(4-bromobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

2-(4-bromobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B5642744
M. Wt: 371.2 g/mol
InChI Key: MNBLZKGWQGXZDY-UHFFFAOYSA-N
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Description

2-(4-Bromobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a bromobenzyl group at position 2 and a 4-methoxyphenyl substituent at position 6 of the pyridazinone ring. The bromine atom at the para position of the benzyl group enhances lipophilicity and may influence binding interactions in biological systems, while the methoxy group on the phenyl ring contributes to electronic effects and solubility .

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c1-23-16-8-4-14(5-9-16)17-10-11-18(22)21(20-17)12-13-2-6-15(19)7-3-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBLZKGWQGXZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride and 4-methoxyphenylhydrazine.

    Formation of Pyridazinone Ring: The key step involves the cyclization of the starting materials to form the pyridazinone ring. This is usually achieved through a condensation reaction under acidic or basic conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-(3-Bromo-4-fluorobenzyl)-6-methylpyridazin-3(2H)-one

  • Substituents : 3-Bromo-4-fluorobenzyl (position 4), methyl (position 6).
  • The methyl group at position 6 reduces steric hindrance compared to the bulkier 4-methoxyphenyl group .
  • Synthesis : Prepared via nucleophilic substitution reactions, similar to methods in , but with fluorinated intermediates.

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one

  • Substituents: 4-Bromophenyl (position 6), dihydropyridazinone core.
  • Lacks the benzyl group at position 2, reducing lipophilicity .

Analogues with Methoxyphenyl or Aryl Groups

2-Benzyl-6-chloro-4-(4-methoxyphenyl)pyridazin-3(2H)-one

  • Substituents : Benzyl (position 2), 4-methoxyphenyl (position 4), chloro (position 6).
  • Key Differences : Chlorine at position 6 may increase electrophilicity, influencing reactivity in nucleophilic environments. The absence of bromine reduces molecular weight (326.78 g/mol vs. ~385.23 g/mol for the target compound) .
  • Synthesis: Involves condensation of aldehydes with dihydropyridazinones, as described in .

2-(2-Aminoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

  • Substituents: 2-Aminoethyl (position 2), 4-methoxyphenyl (position 6).
  • Key Differences: The aminoethyl group introduces basicity and hydrogen-bonding capacity, contrasting with the hydrophobic bromobenzyl group. This may enhance solubility in aqueous media .

Data Tables

Table 1: Physicochemical Properties of Selected Pyridazinones

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported)
2-(4-Bromobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one C₁₈H₁₅BrN₂O₂ ~385.23 4-Bromobenzyl, 4-methoxyphenyl N/A
2-Benzyl-6-chloro-4-(4-methoxyphenyl)pyridazin-3(2H)-one C₁₈H₁₅ClN₂O₂ 326.78 Benzyl, 4-methoxyphenyl, chloro N/A
4-(3-Bromo-4-fluorobenzyl)-6-methylpyridazin-3(2H)-one C₁₂H₁₀BrFN₂O 313.12 3-Bromo-4-fluorobenzyl, methyl N/A
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one C₁₁H₁₄N₂O 190.24 4-Methylphenyl Anti-inflammatory (IC₅₀ = 11.6 μM)

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